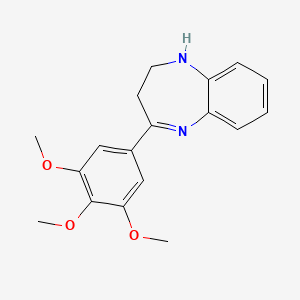

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Descripción general

Descripción

The Trimethoxyphenyl (TMP) group, which is a part of the compound you mentioned, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . The specific molecular structure of “4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine” is not available in the retrieved papers.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Benzodiazepines, including 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives, are synthesized for their varied pharmacological activities. Research has focused on creating enhanced pharmacological agents, with these compounds also finding applications in industries, such as dyes for photography and anti-inflammatory agents. The synthesis of these derivatives involves heteroaromatic ketones, showcasing the chemical versatility and adaptability of these compounds for different applications (Jung et al., 2007).

Anticancer Properties

- Certain 2,3-dihydro-1,5-benzodiazepine derivatives have demonstrated potent anticancer activity, particularly against breast cancer cell lines, highlighting their potential in medicinal chemistry for therapeutic applications (Odame et al., 2021).

Antioxidant and Antifungal Activities

- The antioxidant activity and lipid peroxidation inhibition of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines have been investigated, with certain compounds showing potential as antioxidants and lipid peroxidation inhibitors, which could be explored further for therapeutic uses (Neochoritis et al., 2010).

Corrosion Inhibition

- Benzodiazepines have been studied for their corrosion inhibition properties on mild steel in acidic mediums, indicating their potential industrial applications outside of pharmacology (Sasikala et al., 2017).

Antimicrobial Activities

- The synthesis and evaluation of novel 1,5-benzodiazepine derivatives have shown that some compounds possess significant antimicrobial activities, providing a promising avenue for the development of new antimicrobial agents (Pant et al., 2021).

Mecanismo De Acción

Target of Action

The compound, 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to inhibit several targets including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, the compound may exert its effects by disrupting cell division, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, the inhibition of tubulin can disrupt the formation of the mitotic spindle, thereby preventing cell division . Additionally, the inhibition of Hsp90 can disrupt the proper folding of proteins, leading to the degradation of these proteins and potentially the death of the cell .

Pharmacokinetics

The tmp group is known to be present in a wide range of therapeutically interesting drugs, including colchicine and podophyllotoxin . These drugs are well-absorbed and have good bioavailability, suggesting that the compound may also have favorable ADME properties .

Result of Action

The compound’s action on its targets can lead to a variety of cellular effects. For instance, the inhibition of tubulin can lead to cell cycle arrest and apoptosis, particularly in cancer cells . Furthermore, the compound’s action on Hsp90 can lead to the degradation of misfolded proteins, which can also induce cell death .

Análisis Bioquímico

Biochemical Properties

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit tubulin polymerization, which is essential for cell division and microtubule dynamics . Additionally, it interacts with heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1, among others . These interactions are primarily characterized by binding to specific active sites or inducing conformational changes in the target proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting key signaling pathways involved in cell survival . Furthermore, it affects gene expression by modulating the activity of transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and thereby destabilizing microtubules . This action leads to mitotic arrest and apoptosis in rapidly dividing cells. Additionally, the compound inhibits heat shock protein 90, which is involved in the folding and stabilization of many oncogenic proteins . By inhibiting this protein, the compound can disrupt multiple signaling pathways simultaneously, enhancing its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s mechanism of action and its ability to disrupt critical cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s lipophilic nature allows it to accumulate in certain tissues, particularly those with high lipid content . This distribution pattern can influence the compound’s overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it can be found in the nucleus, where it affects gene expression by interacting with transcription factors and epigenetic regulators . The compound’s localization is influenced by various targeting signals and post-translational modifications that direct it to specific cellular compartments.

Propiedades

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-21-16-10-12(11-17(22-2)18(16)23-3)13-8-9-19-14-6-4-5-7-15(14)20-13/h4-7,10-11,19H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCVBSSENYQYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587634 | |

| Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59902-16-8 | |

| Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)